molecular formula C26H20BrN3O3S B11098465 (5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-2-one

(5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-2-one

Cat. No.: B11098465
M. Wt: 534.4 g/mol
InChI Key: JYCVNOVBZYUPHZ-CFRMEGHHSA-N
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Description

4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple functional groups, including a brominated phenyl group, a hydroxyl group, a pyrazole ring, and a thiazolone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-2-ONE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-hydroxyacetophenone, phenylhydrazine, and 4-methoxybenzaldehyde. The synthesis process may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 5-bromo-2-hydroxyacetophenone with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrazole ring.

    Aldol Condensation: The pyrazole derivative is then subjected to aldol condensation with 4-methoxybenzaldehyde to introduce the methylene group.

    Thiazolone Formation: Finally, the thiazolone ring is formed through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may introduce new functional groups such as amines or ethers.

Scientific Research Applications

4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-2-ONE
  • **4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-2-ONE

Uniqueness

The uniqueness of 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-2-ONE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H20BrN3O3S

Molecular Weight

534.4 g/mol

IUPAC Name

(5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenylpyrazol-1-yl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-2-one

InChI

InChI=1S/C26H20BrN3O3S/c1-33-19-10-7-16(8-11-19)13-24-25(28-26(32)34-24)30-22(20-14-18(27)9-12-23(20)31)15-21(29-30)17-5-3-2-4-6-17/h2-15,25,31H,1H3,(H,28,32)/b24-13-

InChI Key

JYCVNOVBZYUPHZ-CFRMEGHHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(NC(=O)S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(NC(=O)S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O

Origin of Product

United States

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